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Compound of Interest

Compound Name: Ferriheme

Cat. No.: B1240928 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with comprehensive troubleshooting guides and frequently asked questions

(FAQs) for the removal of unbound ferriheme from protein samples.

Frequently Asked Questions (FAQs)
Q1: What are the most common methods to remove unbound ferriheme from a protein

sample?

A1: The most common methods for removing unbound ferriheme include on-column heme

extraction for histidine-tagged proteins, methyl ethyl ketone (MEK) extraction, acid-acetone

precipitation, and size exclusion chromatography (SEC).[1][2][3] The choice of method

depends on the specific protein, the affinity of the heme-protein interaction, and the desired

final purity.

Q2: My protein is precipitating after removing imidazole during purification of a his-tagged

heme protein. What should I do?

A2: Imidazole can sometimes stabilize heme proteins by binding to the heme group.[4] Its

removal during dialysis can lead to precipitation. Consider dialyzing against a buffer containing

a low concentration of imidazole (e.g., 10-20 mM) to maintain protein stability.[4] Additionally,

ensure the pH of your dialysis buffer is optimal for your protein's solubility, as the pH can shift

after the addition of imidazole.[4]
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Q3: I am experiencing low protein yield after performing acid-acetone precipitation. How can I

improve this?

A3: Low protein recovery is a common issue with acid-acetone precipitation due to poor

resolubilization of the precipitated apo-protein.[1] To improve yield, ensure the acid-acetone

solution and centrifuge rotor are adequately chilled (ideally to -20°C and -10°C, respectively).[1]

If low yield persists, consider switching to a gentler method like MEK extraction, which

generally results in higher apo-protein recovery.[1]

Q4: Can I use simple dialysis to remove unbound heme?

A4: While dialysis is effective for removing small molecules from protein samples, it is often

inefficient for removing tightly bound heme.[1] For loosely bound or excess unbound heme,

dialysis or buffer exchange using a desalting column can be effective.[5]

Q5: How can I quantify the amount of residual heme in my protein sample after removal?

A5: Several methods can be used to quantify residual heme. The pyridine hemochromogen

assay is a common spectrophotometric method.[5][6] UV/Vis spectroscopy can also be used to

monitor the disappearance of the heme Soret peak (around 400 nm) during the removal

process.[1][6]
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Issue Possible Cause(s) Recommended Solution(s)

Protein Aggregation

- Harsh solvent conditions

(e.g., acid-acetone).[1] - High

protein concentration.[7] -

Suboptimal buffer conditions

(pH, ionic strength).[7]

- Switch to a gentler method

like MEK extraction or on-

column removal.[1] - Perform

the procedure with a more

dilute protein sample.[7] -

Optimize buffer with stabilizing

agents (e.g., 5-10% glycerol).

[7] - Perform a final polishing

step with size exclusion

chromatography to remove

aggregates.[1]

Incomplete Heme Removal

- High heme-protein binding

affinity.[1][2][3] - Insufficient

extraction steps.

- For MEK or on-column

methods, repeat the

extraction/wash steps until the

heme Soret peak is no longer

detectable in the wash

fractions.[1] - Consider using a

stronger denaturant in the on-

column method. - If using a

gentle method, a more

stringent chemical extraction

may be necessary.

Low Apo-Protein Yield

- Protein

precipitation/denaturation.[1] -

Inefficient resolubilization after

precipitation.[1] - Incorrect

molecular weight cutoff

(MWCO) for dialysis

membrane.[7]

- Optimize refolding conditions

after denaturation steps.

Additional refolding procedures

may be required.[1] - For acid-

acetone precipitation, ensure

complete removal of the

solvent by lyophilization before

redissolving the pellet.[1] -

Ensure the MWCO of the

dialysis membrane is

appropriate for your protein's

size.[7]
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Contamination with Non-

specific Proteins
- Inefficient initial purification.

- For His-tagged proteins, use

an imidazole gradient during

affinity chromatography to

elute the target protein and

leave behind contaminants.[8]

- Include a final size exclusion

chromatography step for

polishing.[9]

Nickel Resin Turning Brown

(for His-tagged proteins)
- Reduction of Ni2+ ions.

- Avoid using reducing agents

like DTT. If a reducing agent is

necessary, use up to 20 mM β-

mercaptoethanol. To recharge

the column, strip the reduced

nickel with 1M HCl, wash, and

then add 50 mM NiSO4.[8]

Nickel Resin Turning White (for

His-tagged proteins)

- Stripping of Ni2+ ions by a

strong chelating agent.

- Avoid using strong chelators

like EDTA or EGTA. If

necessary, use no more than 1

mM EDTA. It is not

recommended to reuse

stripped resin.[8]

Experimental Protocols
On-Column Heme Removal for His-tagged Proteins
This method combines immobilized metal affinity chromatography (IMAC) with heme extraction.

Protocol Workflow:

Equilibrate Ni-NTA resin Bind His-tagged hemoprotein Wash with equilibration buffer Denature bound protein with Guanidine HCl Wash with Heme Wash Buffer (Denaturant + Ethanol) Repeat Heme WashMonitor Soret peak Refold protein on-column Elute apo-protein with high imidazole

Click to download full resolution via product page

On-column heme removal workflow.
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Methodology:

Equilibration: Equilibrate a Ni-NTA or Co-NTA resin with a buffer containing 50 mM NaH₂PO₄,

300 mM NaCl, and 10 mM imidazole at pH 7.5.[1]

Binding: Load the cell lysate containing the His-tagged hemoprotein onto the column.

Wash: Wash the resin with the equilibration buffer to remove unbound proteins.

Denaturation: Denature the bound protein by washing the resin with 10 column volumes

(CV) of denaturing buffer (equilibration buffer with 6 M guanidine HCl).[1]

Heme Stripping: Wash the resin with heme wash buffer (80% denaturing buffer, 20%

ethanol) until the eluate is clear and the heme Soret peak (around 400 nm) is minimized.[1]

Refolding: Refold the bound apo-protein by washing the resin with 10 CV of equilibration

buffer.

Elution: Elute the refolded apo-protein using an elution buffer with a high concentration of

imidazole (e.g., 300 mM).[1]

Methyl Ethyl Ketone (MEK) Extraction
This is a widely used chemical extraction method.[1]

Protocol Workflow:

Cool protein sample on ice Acidify sample to pH ~2.5 Add equal volume of cold MEK Vortex and centrifuge Collect aqueous phase (apo-protein) Repeat MEK washUntil organic phase is colorless Buffer exchange/dialysis

Click to download full resolution via product page

MEK extraction workflow.

Methodology:

Preparation: Cool the purified hemoprotein solution on ice.
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Acidification: Acidify the protein solution to approximately pH 2.5 with cold 1 M HCl.

Extraction: Add an equal volume of cold MEK, vortex vigorously, and centrifuge to separate

the phases. The heme will partition into the organic (upper) phase, while the apo-protein

remains in the aqueous (lower) phase.

Separation: Carefully collect the lower aqueous phase containing the apo-protein.

Repeat: Repeat the extraction with fresh cold MEK until the organic phase is colorless.

Buffer Exchange: Immediately neutralize the apo-protein solution and buffer exchange into a

suitable storage buffer using dialysis or a desalting column to remove residual MEK.[1] A

subsequent size exclusion chromatography step is recommended to remove any

aggregates.[1]

Quantitative Data Summary
The efficiency of heme removal and protein recovery can vary significantly between methods

and is highly dependent on the specific protein. The following table provides a general

comparison.
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Method
Heme Removal
Efficiency

Apo-Protein
Recovery

Key
Advantages

Key
Disadvantages

On-Column

Heme Removal
High Generally Good

Combines

purification and

heme removal;

protein is

immobilized,

potentially

reducing

aggregation.[1]

[10]

Limited to His-

tagged proteins;

requires on-

column refolding

which may not

be optimal for all

proteins.

MEK Extraction High Good to High

Widely

applicable;

generally higher

recovery than

acid-acetone

precipitation.[1]

Requires use of

organic solvents

and subsequent

removal; risk of

protein

denaturation/agg

regation.[1]

Acid-Acetone

Precipitation
High Low to Moderate

Simple and

rapid.

Often results in

low protein

recovery due to

irreversible

precipitation and

aggregation.[1]

Size Exclusion

Chromatography
Moderate High

Very gentle

method; also

serves to remove

aggregates and

for buffer

exchange.[9][11]

[12]

Inefficient for

tightly bound

heme; primarily

for removing

excess/unbound

heme.

Dialysis/Buffer

Exchange

Low to Moderate High Very gentle

method.[5]

Ineffective for

most

hemoproteins
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where heme is

tightly bound.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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